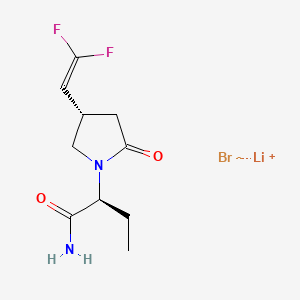
Seletracetam lithium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Seletracetam lithium bromide is a chemical compound known for its role as a modulator of synaptic vesicle protein 2A (SV2A). It is structurally similar to levetiracetam, an antiepileptic drug, and is primarily used in scientific research related to epilepsy and other neurological disorders.
Preparation Methods
Synthetic Routes and Reaction Conditions
Seletracetam lithium bromide can be synthesized through a multi-step chemical process starting from basic organic compounds. The reaction conditions typically require the use of strong bases and oxidizing agents under controlled temperatures and pressures.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes the use of large reactors, continuous flow systems, and advanced purification techniques to ensure the compound's purity and yield. Quality control measures are implemented to meet regulatory standards for research-grade chemicals.
Chemical Reactions Analysis
Types of Reactions
Seletracetam lithium bromide undergoes various chemical reactions, including:
Oxidation: : Conversion of functional groups to more oxidized forms.
Reduction: : Reduction of certain functional groups to simpler forms.
Substitution: : Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: : Reducing agents like lithium aluminum hydride and sodium borohydride are used.
Substitution: : Nucleophiles such as bromide ions are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of seletracetam with altered functional groups, which can be further studied for their biological activity.
Scientific Research Applications
Seletracetam lithium bromide is extensively used in scientific research, particularly in the fields of:
Chemistry: : Studying the compound's reactivity and synthesis.
Biology: : Investigating its effects on neuronal cells and synaptic function.
Medicine: : Researching its potential as an antiepileptic agent and its mechanism of action.
Industry: : Developing new pharmaceutical formulations and delivery systems.
Mechanism of Action
Seletracetam lithium bromide exerts its effects by modulating the activity of SV2A, a protein involved in the regulation of neurotransmitter release. The compound binds to SV2A, altering its function and thereby affecting synaptic transmission. This modulation can help in reducing seizure activity and has potential therapeutic applications in neurological disorders.
Comparison with Similar Compounds
Seletracetam lithium bromide is structurally similar to levetiracetam, another SV2A modulator. seletracetam has shown a higher affinity for SV2A and may have different pharmacokinetic properties. Other similar compounds include brivaracetam and zonisamide, which also target SV2A but have distinct chemical structures and mechanisms of action.
List of Similar Compounds
Levetiracetam
Brivaracetam
Zonisamide
This compound is a valuable compound in scientific research, offering insights into the treatment of epilepsy and other neurological conditions. Its unique properties and applications make it an important tool for researchers in various fields.
Properties
Molecular Formula |
C10H14BrF2LiN2O2 |
|---|---|
Molecular Weight |
319.1 g/mol |
IUPAC Name |
lithium;(2S)-2-[(4S)-4-(2,2-difluoroethenyl)-2-oxopyrrolidin-1-yl]butanamide;bromide |
InChI |
InChI=1S/C10H14F2N2O2.BrH.Li/c1-2-7(10(13)16)14-5-6(3-8(11)12)4-9(14)15;;/h3,6-7H,2,4-5H2,1H3,(H2,13,16);1H;/q;;+1/p-1/t6-,7+;;/m1../s1 |
InChI Key |
JLPMYEPKIQRREQ-VJBFUYBPSA-M |
Isomeric SMILES |
[Li+].CC[C@@H](C(=O)N)N1C[C@@H](CC1=O)C=C(F)F.[Br-] |
Canonical SMILES |
[Li+].CCC(C(=O)N)N1CC(CC1=O)C=C(F)F.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















